Iododifluoroacetyl fluoride
Overview
Description
Iododifluoroacetyl fluoride is a chemical compound with the CAS Number: 44507-93-9 . It has a molecular weight of 223.92 and its IUPAC name is difluoro(iodo)acetyl fluoride .
Molecular Structure Analysis
The InChI code for Iododifluoroacetyl fluoride is 1S/C2F3IO/c3-1(7)2(4,5)6 . This indicates that the molecule consists of two carbon atoms, three fluorine atoms, one iodine atom, and one oxygen atom .Chemical Reactions Analysis
Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions . Fluoride-mediated reactions can be used for the direct, aqueous radiolabeling of proteins with [18F]fluoride .Physical And Chemical Properties Analysis
Iododifluoroacetyl fluoride has a molecular weight of 223.92 .Scientific Research Applications
Proteomics Research
- Summary of Application : In proteomics, researchers study proteins on a large scale. Iododifluoroacetyl fluoride could be used in the modification or labeling of proteins for analysis .
- Methods of Application : The specific methods of application would depend on the experiment being conducted. Typically, the compound would be used in a controlled laboratory setting with appropriate safety measures due to its reactive nature .
- Results or Outcomes : The outcomes would vary based on the specific research goals. In general, the use of this compound could enhance the ability of researchers to study proteins and their functions .
Dental Health
- Summary of Application : Fluorides are commonly used in dental health for the prevention of dental caries . While Iododifluoroacetyl fluoride is not specifically mentioned, it’s possible that it could have applications in this field due to its fluoride content.
- Methods of Application : Fluorides are often applied topically in the form of gels, varnishes, foams, or mouthrinses . The specific methods of application for Iododifluoroacetyl fluoride would need to be researched further.
- Results or Outcomes : The use of fluorides in dental health has been shown to significantly reduce the prevalence of dental caries .
Future Directions
Fluorine has proven to be remarkably successful in drug development programmes, and most of these programmes will explore fluorine during the optimisation of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .
properties
IUPAC Name |
2,2-difluoro-2-iodoacetyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3IO/c3-1(7)2(4,5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZXYLHNHSDAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382131 | |
Record name | Iododifluoroacetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iododifluoroacetyl fluoride | |
CAS RN |
44507-93-9 | |
Record name | Iododifluoroacetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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